

# Spectroscopic Analysis of 2-Chloro-4,6-dimethylnicotinonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 2-Chloro-4,6-dimethylnicotinonitrile

Cat. No.: B082373

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloro-4,6-dimethylnicotinonitrile** (CAS No: 58850-81-0). The document outlines standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the expected data in a structured format. While extensive searches for publicly available, specific experimental spectra for this compound have been inconclusive, this guide serves as a robust framework for researchers undertaking its synthesis and characterization.

The molecular formula for **2-Chloro-4,6-dimethylnicotinonitrile** is  $C_8H_7ClN_2$  and it has a molecular weight of 166.61 g/mol .

## Data Presentation

The following tables summarize the anticipated spectroscopic data for **2-Chloro-4,6-dimethylnicotinonitrile**. These are based on the known structure and typical values for similar organic compounds.

Table 1:  $^1H$  NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.2	s	1H	H-5 (aromatic)
~2.6	s	3H	CH <sub>3</sub> at C-6
~2.4	s	3H	CH <sub>3</sub> at C-4

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Assignment
~160	C-2 (C-Cl)
~158	C-6
~150	C-4
~130	C-5
~118	C-3
~115	CN (nitrile)
~24	CH <sub>3</sub> at C-6
~20	CH <sub>3</sub> at C-4

Table 3: FT-IR Spectroscopic Data (Predicted)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2230-2210	Medium	C≡N (nitrile) stretch
~1600-1450	Strong	C=C and C=N (aromatic ring) stretches
~1400-1350	Medium	C-H (methyl) bend
~850-750	Strong	C-Cl stretch

Table 4: Mass Spectrometry Data (Predicted)

m/z Ratio	Relative Intensity (%)	Assignment
166/168	Major	$[M]^+$ , $[M+2]^+$ (due to $^{35}\text{Cl}$ and $^{37}\text{Cl}$ isotopes)
151/153	Fragment	$[M-\text{CH}_3]^+$
131	Fragment	$[M-\text{Cl}]^+$
104	Fragment	$[M-\text{Cl}-\text{HCN}]^+$

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

### 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy:
  - Sample Preparation: Dissolve approximately 5-10 mg of **2-Chloro-4,6-dimethylnicotinonitrile** in 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.
  - Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
  - $^1\text{H}$  NMR Acquisition:
    - Acquire the spectrum at room temperature.
    - Use a standard single-pulse experiment.
    - Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
    - Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
  - $^{13}\text{C}$  NMR Acquisition:

- Employ a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each unique carbon.
- Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
- Reference the chemical shifts to the deuterated solvent signal.

## 2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

- Attenuated Total Reflectance (ATR)-FT-IR:
  - Sample Preparation: Place a small amount of the solid **2-Chloro-4,6-dimethylnicotinonitrile** directly onto the ATR crystal.
  - Instrumentation: Use a benchtop FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
  - Data Acquisition:
    - Record a background spectrum of the clean, empty ATR crystal.
    - Apply pressure to the sample to ensure good contact with the crystal.
    - Collect the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
    - The final spectrum is presented in terms of transmittance or absorbance.

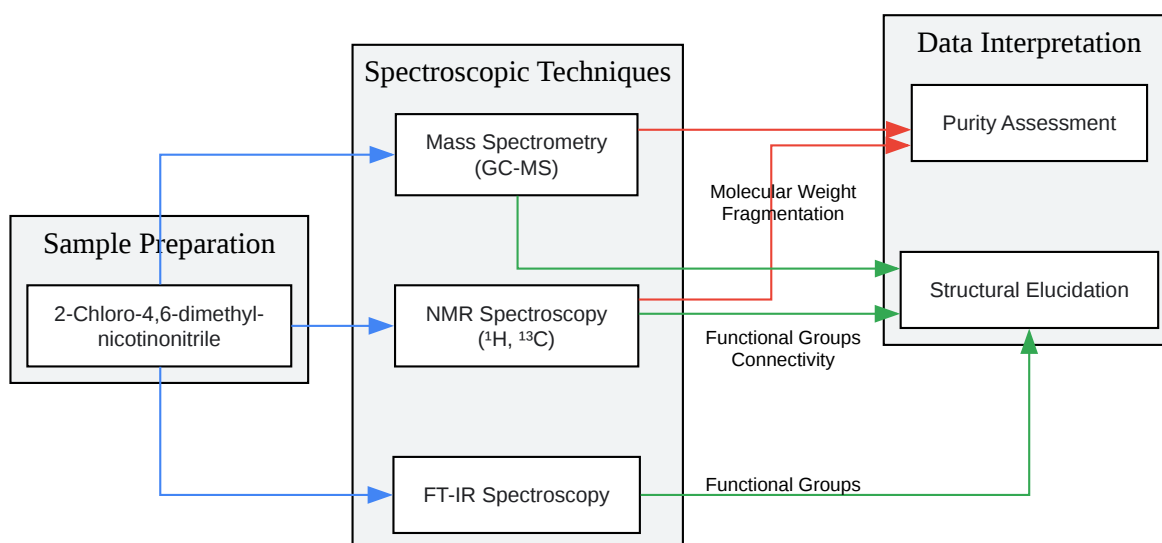
## 2.3 Mass Spectrometry (MS)

- Gas Chromatography-Mass Spectrometry (GC-MS):
  - Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
  - Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

- Gas Chromatography:
  - Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the sample solution into the GC inlet.
  - Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from any impurities.
- Mass Spectrometry:
  - As the compound elutes from the GC column, it enters the EI source where it is ionized (typically at 70 eV).
  - The resulting molecular ion and fragment ions are separated by the mass analyzer based on their mass-to-charge ratio ( $m/z$ ).
  - The mass spectrum is recorded, showing the relative abundance of each ion.

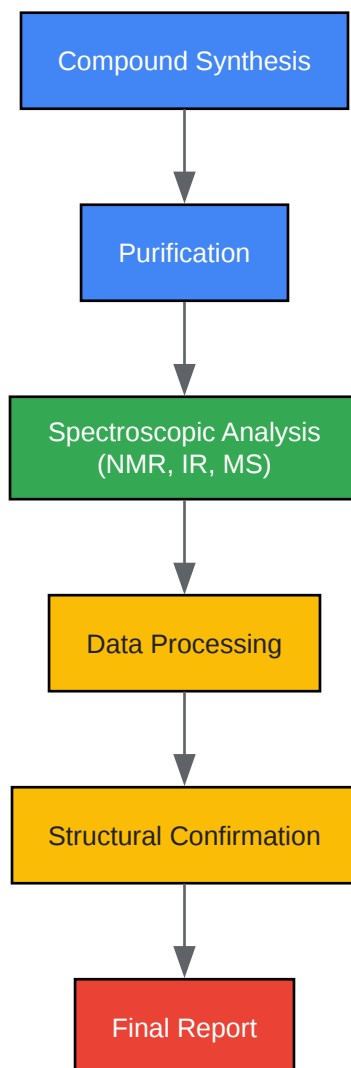
## Mandatory Visualization

The following diagrams illustrate the logical workflow of spectroscopic analysis.



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Caption: Workflow for the spectroscopic analysis of a chemical compound.



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Caption: Logical steps from synthesis to structural confirmation.

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